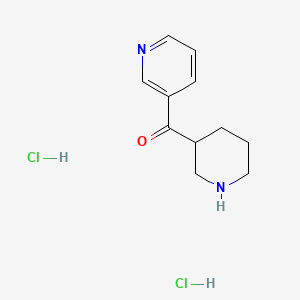
3-Piperidinyl(3-pyridinyl)methanone dihydrochloride
Overview
Description
3-Piperidinyl(3-pyridinyl)methanone dihydrochloride is a chemical compound that has been the subject of extensive research in various fields, including medicinal chemistry. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride is C11H16Cl2N2O . The SMILES string representation is Cl.O=C(C1CCCNC1)N2CCCCC2 . The InChI key is NXRZREMQKAGMMV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride is 263.16 g/mol. It appears as a solid form . More detailed physical and chemical properties may need to be determined experimentally or found in more specialized databases.Scientific Research Applications
Synthesis and Structural Analysis
- Piperidine and pyridine rings are prevalent in heterocyclic chemistry, with their incorporation into complex molecules being of significant interest due to their presence in various bioactive compounds. A study by (Zhang et al., 2020) presented an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, potentially useful for organic synthesis in medicinal chemistry.
- Another research by (Rui, 2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, demonstrating the utility of piperidine derivatives in the synthesis of potentially bioactive compounds.
- The compound's structural aspects, including crystal structure and molecular interactions, have been a subject of interest. For instance, (Murray et al., 2014) discussed the crystal structure of a complex molecule involving piperidine and pyridine rings, showcasing the intricate supramolecular interactions such as hydrogen bonding.
Biological Activity and Applications
- Piperidine derivatives have been explored for their biological activities, such as antimicrobial properties. A study by (Patel et al., 2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, highlighting the potential of piperidine structures in developing new antimicrobial agents.
- The compound's derivatives have also been investigated for potential applications in receptor interaction and drug design. For example, (Shim et al., 2002) studied a molecule with a piperidine moiety for its interaction with the CB1 cannabinoid receptor, indicating the relevance of such structures in understanding receptor-ligand interactions.
Safety And Hazards
According to the safety information provided by Ambeed, precautions should be taken when handling this compound. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using only in well-ventilated areas or outdoors . It’s also recommended to use personal protective equipment as required .
Future Directions
The future directions of research involving 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride are not specified in the search results. Given its presence in a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers , it’s likely that it will continue to be used in various fields of research, including medicinal chemistry.
properties
IUPAC Name |
piperidin-3-yl(pyridin-3-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMGPDAQJNHIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl(3-pyridinyl)methanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



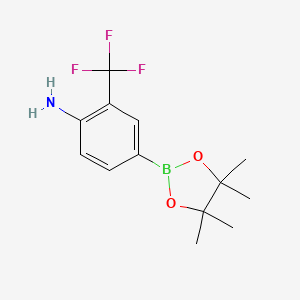
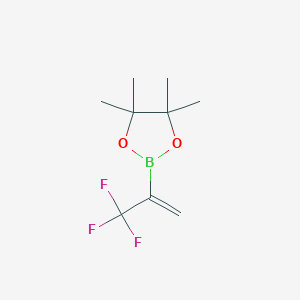
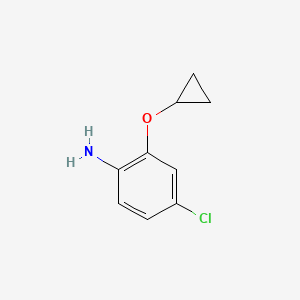
![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)
![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)
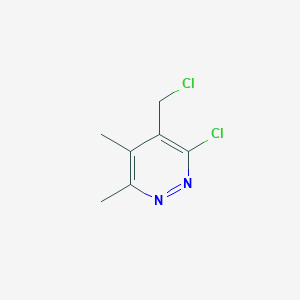
![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)
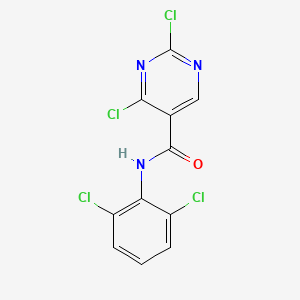
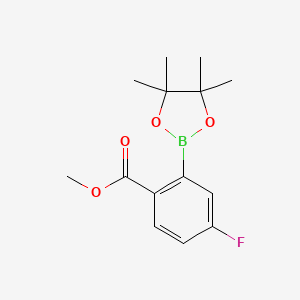
![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)
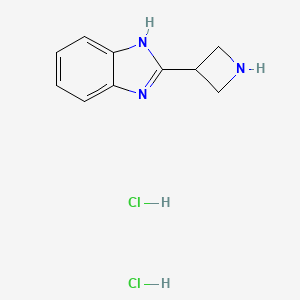
![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)